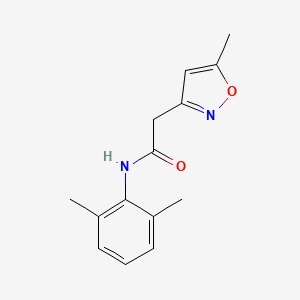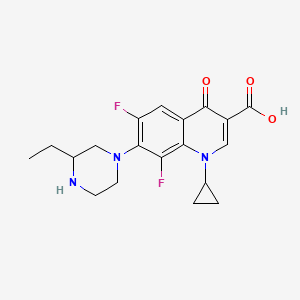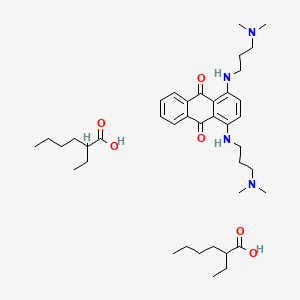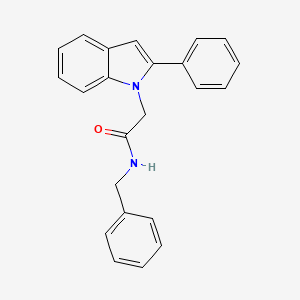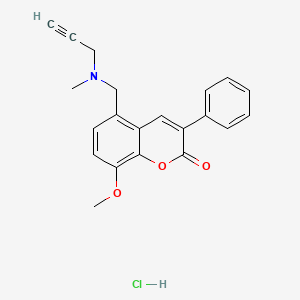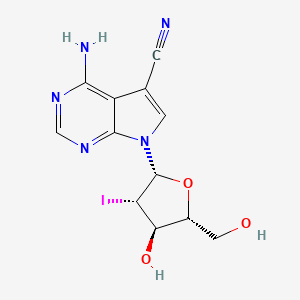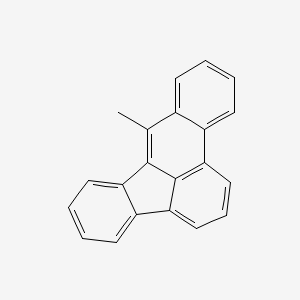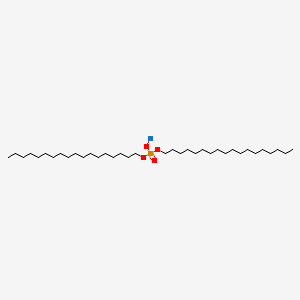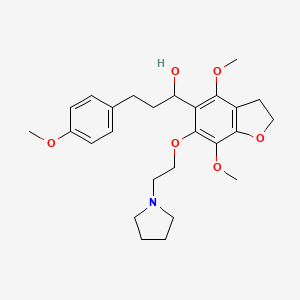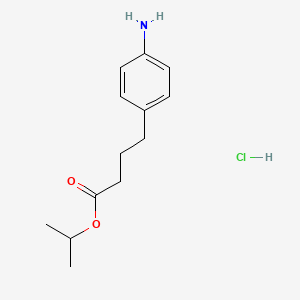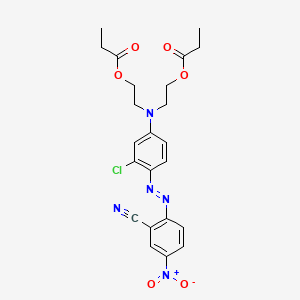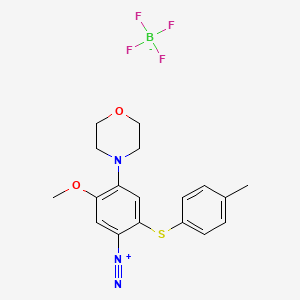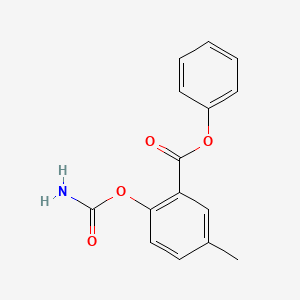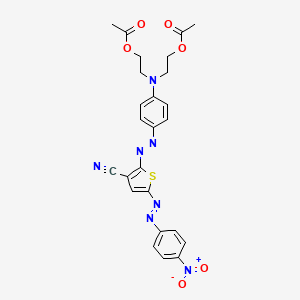
2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates heterocyclic scaffolds, making it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Microwave Irradiation: Cyanoacetamides are irradiated with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The active hydrogen atoms in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds and amines, depending on the reaction conditions and reagents used .
科学的研究の応用
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Employed in the production of dyes, inks, and color additives.
作用機序
The mechanism of action of 2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate involves its interaction with various molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with biological molecules. The heterocyclic scaffolds in the compound enhance its binding affinity to specific molecular targets, leading to its bioactive properties .
類似化合物との比較
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is unique due to its incorporation of multiple azo groups and heterocyclic scaffolds, which enhance its bioactive properties and make it a versatile compound for various scientific applications .
特性
CAS番号 |
87617-96-7 |
|---|---|
分子式 |
C25H23N7O6S |
分子量 |
549.6 g/mol |
IUPAC名 |
2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C25H23N7O6S/c1-17(33)37-13-11-31(12-14-38-18(2)34)22-7-3-21(4-8-22)28-30-25-19(16-26)15-24(39-25)29-27-20-5-9-23(10-6-20)32(35)36/h3-10,15H,11-14H2,1-2H3 |
InChIキー |
UHSNEQICGZZERD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


